molecular formula C8H9N3 B1660001 1-Azido-3,5-dimethylbenzene CAS No. 70334-59-7

1-Azido-3,5-dimethylbenzene

Cat. No. B1660001
Key on ui cas rn: 70334-59-7
M. Wt: 147.18 g/mol
InChI Key: GKJIZQPBVOEDFB-UHFFFAOYSA-N
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Patent
US04145364

Procedure details

A solution of 9.68g. (0.08 mole) of 3,5-dimethylaniline in 100 ml. of water and 10 ml. of concentrated HCl was cooled to 0° C. Then a solution of 6.07g. (0.088 mole) of NaNO2 in 20 ml. of water was added dropwise to the solution of 3,5-dimethylaniline, and the reaction mixture was aged for one-half hour. There was then added to the reaction mixture 70 ml. of n-hexane followed by a solution of 5.72g. (0.088 mole) of NaN3 in 20 ml. of water which was added dropwise and accompanied by vigorous evolution of gas from the reaction mixture. The reaction mixture was then stirred for 15 minutes at room temperature. Separate layers were observed to form and the hexane layer was noted to have a deep yellow color. The reaction mixture was extracted again with 50 ml. of hexane, and the combined hexane extracts were dried over MgSO4 and concentrated to a volume of 95 ml. Structure of the final product was confirmed by IR. The 95 ml. solution of product was used as a starting material for Step B below.
Quantity
0.08 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.088 mol
Type
reactant
Reaction Step Five
[Compound]
Name
mixture
Quantity
70 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.088 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[NH2:5].Cl.N([O-])=O.[Na+].[N-:15]=[N+:16]=[N-].[Na+]>CCCCCC.O>[CH3:1][C:2]1[CH:3]=[C:4]([N:5]=[N+:15]=[N-:16])[CH:6]=[C:7]([CH3:9])[CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.08 mol
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.088 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
mixture
Quantity
70 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
0.088 mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture was aged for one-half hour
CUSTOM
Type
CUSTOM
Details
to form
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted again with 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of hexane, and the combined hexane extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 95 ml

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC=1C=C(C=C(C1)C)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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